

Spectroscopic Data for 2'-FU Phosphonamidite: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5'-O-DMTr-2'-FU-methyl
phosphonamidite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-Fluoro-2'-deoxyuridine (2'-FU) phosphonamidite. The information is tailored for researchers, scientists, and professionals involved in drug development and oligonucleotide synthesis. This document outlines the key physicochemical properties, expected spectroscopic data, experimental protocols for data acquisition, and a logical workflow for the analysis of this critical reagent.

Physicochemical Properties

2'-FU phosphonamidite, systematically named 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluorouridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a key building block in the synthesis of fluorine-modified oligonucleotides. The presence of the 2'-fluoro modification imparts unique structural and functional properties to the resulting nucleic acid polymers, including increased thermal stability of duplexes and enhanced nuclease resistance.

Property	Value
Chemical Formula	C ₃₉ H ₄₆ FN ₄ O ₈ P[1][2]
Molecular Weight	748.8 g/mol [1][2]
CAS Number	146954-75-8[1][2]
Appearance	White to off-white powder
Purity	Typically ≥98% by HPLC
Storage	-20°C[1]

Spectroscopic Data

While a complete, publicly available dataset of all spectroscopic data for this specific phosphoramidite is limited, this section provides expected values based on the analysis of structurally similar compounds and general knowledge of phosphoramidite chemistry. The data is presented in a format that facilitates easy comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of phosphoramidites. Key nuclei for the analysis of 2'-FU phosphoramidite are ¹H, ¹³C, ³¹P, and ¹⁹F.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a phosphoramidite is complex, with distinct regions corresponding to the different moieties of the molecule.

Proton	Expected Chemical Shift (ppm)
DMT Group (Aromatic)	6.8 - 7.5
Uracil (H5, H6)	5.0 - 6.0 and 7.5 - 8.0
Sugar (H1')	~6.0
Sugar (Other)	3.5 - 5.5
DMT Group (OCH ₃)	~3.7
Cyanoethyl Group	2.4 - 2.8 and 3.6 - 3.9
Diisopropyl Group	1.0 - 1.3 and 3.5 - 3.8

¹³C NMR Spectroscopy

¹³C NMR provides further insight into the carbon framework of the molecule.

Carbon	Expected Chemical Shift (ppm)
DMT Group (Aromatic)	113 - 160
Uracil (Carbonyls)	150 - 165
Uracil (C5, C6)	100 - 145
Sugar (C1')	85 - 95
Sugar (Other)	60 - 90
DMT Group (OCH ₃)	~55
Cyanoethyl Group	~20 (CH ₂) and ~117 (CN)
Diisopropyl Group	~20 (CH ₃) and ~43 (CH)

³¹P NMR Spectroscopy

³¹P NMR is particularly diagnostic for phosphoramidites, showing a characteristic signal for the phosphorus(III) center. Due to the chiral nature of the phosphorus atom, two diastereomers are often observed.

Phosphorus	Expected Chemical Shift (ppm)
Phosphoramidite	140 - 155[3]

¹⁹F NMR Spectroscopy

The presence of the fluorine atom at the 2' position of the sugar provides a unique spectroscopic handle.

Fluorine	Expected Chemical Shift (ppm)
2'-Fluoro	Highly dependent on the local electronic environment, but provides a distinct signal.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the phosphoramidite. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the exact mass.

Ion	Expected m/z
[M+H] ⁺	749.3
[M+Na] ⁺	771.3

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for phosphoramidites. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the 2'-FU phosphoramidite in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN). The use of anhydrous solvents is crucial to prevent hydrolysis of the phosphoramidite.

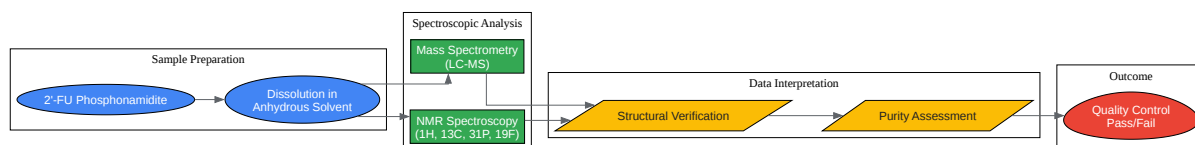
- ^1H NMR: Acquire a one-dimensional ^1H spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans will be required.
- ^{31}P NMR: Acquire a proton-decoupled ^{31}P spectrum. This is a relatively quick experiment due to the 100% natural abundance of ^{31}P . The chemical shifts are typically referenced to an external standard of 85% H_3PO_4 .
- ^{19}F NMR: Acquire a proton-decoupled ^{19}F spectrum.

Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the phosphoramidite (e.g., 1 mg/mL) in an appropriate solvent such as acetonitrile.
- Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of acetonitrile in a suitable buffer (e.g., ammonium acetate).
- Mass Analysis: The eluent is introduced into the mass spectrometer. For structural confirmation, an electrospray ionization (ESI) source in positive ion mode is commonly used.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and confirm the isotopic distribution pattern. Fragmentation data (MS/MS) can be used to further confirm the structure.^[4]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2'-FU phosphoramidite.



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Caption: Workflow for Spectroscopic Analysis of 2'-FU Phosphonamidite.

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